molecular formula C13H25ClN2O2 B1446148 6,9-Diaza-spiro[4.5]decane-9-carboxylic acid tert-butyl ester hydrochloride CAS No. 1965309-43-6

6,9-Diaza-spiro[4.5]decane-9-carboxylic acid tert-butyl ester hydrochloride

Cat. No.: B1446148
CAS No.: 1965309-43-6
M. Wt: 276.8 g/mol
InChI Key: AVRHWZQXTCWBMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,9-Diaza-spiro[4.5]decane-9-carboxylic acid tert-butyl ester hydrochloride is a chemical compound with the molecular formula C13H25ClN2O2. It is known for its unique spirocyclic structure, which includes a diaza-spirodecane core. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,9-Diaza-spiro[4.5]decane-9-carboxylic acid tert-butyl ester hydrochloride typically involves multiple steps. One common method includes the reaction of a suitable diaza-spirodecane precursor with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6,9-Diaza-spiro[4.5]decane-9-carboxylic acid tert-butyl ester hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester or diaza-spirodecane moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6,9-Diaza-spiro[4.5]decane-9-carboxylic acid tert-butyl ester hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,9-Diaza-spiro[4.5]decane-9-carboxylic acid tert-butyl ester hydrochloride involves its interaction with specific molecular targets. The diaza-spirodecane core can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study.

Comparison with Similar Compounds

Similar Compounds

  • **6,9-Diaza-spiro[4.5]decane-9-carboxylic acid methyl ester
  • **6,9-Diaza-spiro[4.5]decane-9-carboxylic acid ethyl ester
  • **6,9-Diaza-spiro[4.5]decane-9-carboxylic acid isopropyl ester

Uniqueness

Compared to its analogs, 6,9-Diaza-spiro[4.5]decane-9-carboxylic acid tert-butyl ester hydrochloride is unique due to its tert-butyl ester group, which can influence its reactivity and solubility. This makes it particularly useful in specific synthetic applications and research studies.

Properties

IUPAC Name

tert-butyl 6,9-diazaspiro[4.5]decane-9-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-9-8-14-13(10-15)6-4-5-7-13;/h14H,4-10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRHWZQXTCWBMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2(C1)CCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1965309-43-6
Record name 6,9-Diazaspiro[4.5]decane-9-carboxylic acid, 1,1-dimethylethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1965309-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,9-Diaza-spiro[4.5]decane-9-carboxylic acid tert-butyl ester hydrochloride
Reactant of Route 2
Reactant of Route 2
6,9-Diaza-spiro[4.5]decane-9-carboxylic acid tert-butyl ester hydrochloride
Reactant of Route 3
6,9-Diaza-spiro[4.5]decane-9-carboxylic acid tert-butyl ester hydrochloride
Reactant of Route 4
6,9-Diaza-spiro[4.5]decane-9-carboxylic acid tert-butyl ester hydrochloride
Reactant of Route 5
6,9-Diaza-spiro[4.5]decane-9-carboxylic acid tert-butyl ester hydrochloride
Reactant of Route 6
6,9-Diaza-spiro[4.5]decane-9-carboxylic acid tert-butyl ester hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.